Afatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Afatinib and Non-Small Cell Lung Cancer (NSCLC)

Afatinib is approved by the US Food and Drug Administration (FDA) for the treatment of EGFR-mutated NSCLC. Epidermal growth factor receptor (EGFR) is a protein that plays a role in the growth and survival of some cancer cells. Mutations in the EGFR gene can lead to uncontrolled cell growth and the development of cancer. Afatinib works by blocking the activity of the mutated EGFR protein, thereby inhibiting the growth and spread of NSCLC cells.

- Clinical trials have shown that afatinib is effective in improving progression-free survival (PFS) and overall survival (OS) in patients with EGFR-mutated NSCLC compared to other treatment options [, ].

Afatinib and Other Cancers

Afatinib is also being investigated for the treatment of other types of cancer, including:

- Head and neck squamous cell carcinoma (HNSCC): Early research suggests that afatinib may be effective in treating HNSCC, but more studies are needed to confirm this [].

- HER2-positive breast cancer: Afatinib is being studied as a treatment option for patients with HER2-positive breast cancer who have progressed on other treatments [].

Afatinib is an oral medication classified as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. It is known for its ability to covalently bind to the kinase domains of these receptors, leading to irreversible inhibition of their autophosphorylation and downstream signaling pathways. This mechanism is particularly effective in treating certain types of non-small cell lung cancer (NSCLC) characterized by specific mutations in the EGFR gene, such as exon 19 deletions and exon 21 L858R substitutions .

Afatinib acts by irreversibly inhibiting the epidermal growth factor receptor (EGFR) and HER2 tyrosine kinases [, ]. These enzymes play a critical role in signaling pathways that promote cancer cell growth and survival. By blocking these kinases, Afatinib disrupts these signals, leading to cell death or cell cycle arrest in tumors with EGFR or HER2 mutations [].

Afatinib can cause various side effects, including diarrhea, rash, acne, mouth sores, and decreased appetite []. It can also impact fertility in both men and women [].

Safety Data

Clinical trials have established the safety profile of Afatinib, but close monitoring by healthcare professionals is essential during treatment [].

Limitations

Afatinib is not effective against all types of NSCLC mutations, particularly the T790M mutation, which often develops as a resistance mechanism after initial treatment [].

The primary chemical reaction involving afatinib is its covalent binding to the active site of the EGFR through a Michael addition mechanism. This occurs via a reactive acrylamide group in afatinib that targets cysteine residues within the kinase domains of EGFR, HER2, and HER4. The binding results in the formation of a stable covalent adduct, effectively blocking the receptor's tyrosine kinase activity .

- Covalent Binding:

This reaction leads to the inhibition of receptor signaling, which is critical for tumor growth and proliferation.

Afatinib exhibits significant biological activity as a selective inhibitor of the ErbB family. Its irreversible binding results in prolonged inhibition of receptor signaling pathways that are crucial for cell proliferation and survival. In clinical settings, afatinib has been shown to effectively reduce tumor size in patients with specific EGFR mutations associated with NSCLC. The drug's pharmacokinetic profile indicates that it reaches maximum plasma concentrations within 2 to 5 hours post-administration and has an effective elimination half-life of approximately 37 hours .

Common adverse effects associated with afatinib include diarrhea, rash, stomatitis, and decreased appetite, which are primarily due to its action on normal epithelial tissues expressing ErbB receptors .

The synthesis of afatinib involves several key steps. One notable method includes the reaction of 2-amino-4-fluoro-5-nitrobenzoic acid with formamide under elevated temperatures to yield 4-fluoro-6-nitroquinazolinone. Subsequent reactions lead to the formation of afatinib through further modifications involving various chemical reagents and conditions .

The general synthetic pathway can be outlined as follows:

- Formation of Intermediate:

- React 2-amino-4-fluoro-5-nitrobenzoic acid with formamide at high temperature.

- Conversion to Afatinib:

- Subject the intermediate to further chemical transformations involving amination and acylation steps.

These steps culminate in the formation of afatinib, which is then purified for pharmaceutical use.

Afatinib is primarily used in oncology for the treatment of advanced non-small cell lung cancer (NSCLC) that harbors specific mutations in the EGFR gene. It has been approved for use in patients who have previously received chemotherapy or other targeted therapies. The drug has demonstrated efficacy in shrinking tumors and prolonging progression-free survival compared to traditional chemotherapeutic agents .

Afatinib undergoes various drug interactions that can affect its pharmacokinetics and efficacy. It is known to be a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). In vitro studies have shown that strong inhibitors of these transporters can significantly increase afatinib exposure, while inducers can decrease it .

Notably:

- Inhibitors: Ritonavir increases afatinib exposure when administered prior.

- Inducers: Rifampicin reduces afatinib levels when co-administered.

These interactions necessitate careful management when prescribing afatinib alongside other medications.

Afatinib shares similarities with other tyrosine kinase inhibitors but is unique due to its irreversible binding mechanism and selectivity for multiple ErbB receptors. Here are some comparable compounds:

| Compound Name | Mechanism | Selectivity | Unique Features |

|---|---|---|---|

| Gefitinib | Reversible EGFR inhibitor | Primarily EGFR | First-generation EGFR inhibitor |

| Erlotinib | Reversible EGFR inhibitor | Primarily EGFR | Used for NSCLC and pancreatic cancer |

| Lapatinib | Dual inhibitor (EGFR/HER2) | EGFR & HER2 | Effective against HER2-positive breast cancer |

| Osimertinib | Irreversible EGFR inhibitor | Mutant EGFR | Targeted toward T790M resistance mutation |

Afatinib's irreversible action provides a distinct advantage over reversible inhibitors like gefitinib and erlotinib, particularly in cases where persistent signaling through mutated receptors contributes to tumor resistance .

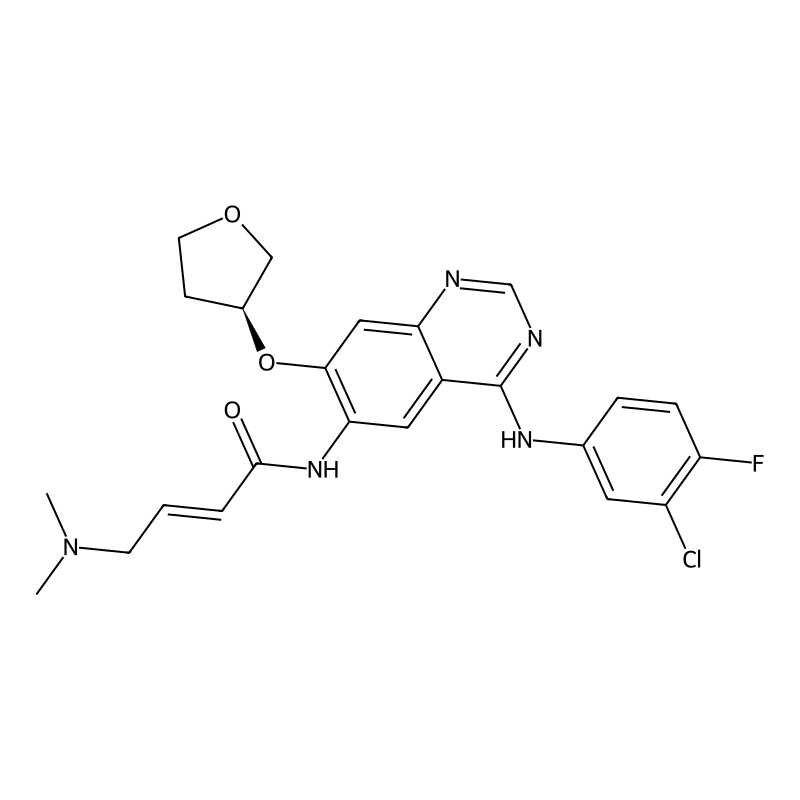

Afatinib possesses the systematic International Union of Pure and Applied Chemistry name: (2E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide [1]. The molecular formula for the free base form of afatinib is C₂₄H₂₅ClFN₅O₃, with a molecular weight of 485.944 Da [4]. When formulated as the dimaleate salt, the molecular formula becomes C₃₂H₃₃ClFN₅O₁₁, corresponding to a molecular weight of 718.1 g/mol [6].

The Chemical Abstracts Service registry number for afatinib free base is 850140-72-6, while the dimaleate salt form bears the registry number 850140-73-7 [1] [3]. Additional identifiers include the European Community number 810-720-4 for the free base and the Unique Ingredient Identifier 41UD74L59M [1].

Structural Elucidation and Stereochemistry

Quinazoline Core and Functional Group Analysis

The structural framework of afatinib centers around a quinazoline bicyclic aromatic system, which serves as the fundamental scaffold for epidermal growth factor receptor binding interactions [5]. The quinazoline core consists of a benzene ring fused to a pyrimidine ring, providing the rigid planar structure essential for target recognition [5].

Functional group analysis reveals several critical moieties attached to the quinazoline core. At the 4-position, a 3-chloro-4-fluoroanilino group extends from the quinazoline ring, forming the primary pharmacophore responsible for hydrophobic interactions within the binding pocket [5]. The 6-position bears a (2E)-4-(dimethylamino)but-2-enamide substituent, which contributes to the compound's electrophilic reactivity through its α,β-unsaturated amide system [1] [5].

The 7-position features a [(3S)-oxolan-3-yl]oxy substituent, commonly referred to as a tetrahydrofuran-3-yloxy group, which significantly influences the compound's three-dimensional conformation and solubility characteristics [1] [21].

Substituent Positioning and Chirality

Afatinib contains one chiral center located at the 3-position of the tetrahydrofuran ring, designated as the (3S)-configuration [26]. This stereochemical assignment has been confirmed through various analytical techniques and represents the thermodynamically stable enantiomer [26]. The compound does not undergo epimerization under normal storage conditions, ensuring stereochemical stability [26].

The geometric isomerism of the but-2-enamide side chain is fixed in the (E)-configuration, as indicated by the systematic nomenclature [1]. This E-geometry is maintained through conjugation with the adjacent amide carbonyl group, preventing rotation around the carbon-carbon double bond [1].

Crystallographic studies have revealed that afatinib exhibits pseudo-inversion symmetry when crystallized from acetonitrile, with two independent molecules in the asymmetric unit [21]. The tetrahydrofuran substituents demonstrate conformational disorder, with disorder ratios of approximately 0.718:0.282 for one molecule and 0.787:0.213 for the second molecule [21].

Physicochemical Parameters

Solubility Profile Across pH Range

Afatinib dimaleate demonstrates pH-dependent solubility characteristics that reflect its basic nature [6]. The compound contains two basic functional groups: a dimethylamine group with a pKa of 8.2 ± 0.1 and a quinazoline nitrogen with a pKa of 5.0 ± 0.1 [6].

| pH Range | Solubility | Medium |

|---|---|---|

| 1-6 | >50 mg/mL | Aqueous buffer |

| 6-7 | >1 mg/mL | Aqueous buffer |

| >8 | 0.04 mg/mL | Free base form |

The exceptional solubility at acidic pH values results from protonation of the basic nitrogen atoms, forming water-soluble ionic species [6]. Between pH 6 and 7, solubility decreases significantly but remains above 1 mg/mL, ensuring adequate dissolution for pharmaceutical applications [6]. Above pH 7, the compound exists predominantly as the neutral free base with markedly reduced aqueous solubility [6].

Organic solvent solubility studies indicate highest solubility in dimethyl sulfoxide (>50 mg/mL), moderate solubility in methanol (10-25 mg/mL), and enhanced solubility in 1:1 mixtures of acetonitrile, methanol, and ethanol with water (>50 mg/mL) [6].

Partition Coefficient and Lipophilicity

The lipophilicity of afatinib varies significantly with pH, reflecting its ionizable nature [6] [7]. At pH ≥ 9, where the compound exists as the neutral free base, the partition coefficient (log P) reaches 4.7, indicating high lipophilicity [6]. At physiological pH 7.4, the distribution coefficient (log D) is 3.8, suggesting moderate lipophilicity under biological conditions [6].

This high lipophilicity contributes to the compound's large apparent volume of distribution (2,000-3,570 L) observed in pharmacokinetic studies [7]. The basic compound characteristics, combined with high lipophilicity, result in extensive tissue distribution and a prolonged terminal elimination half-life of approximately 37 hours [7].

Chemical Stability and Degradation Pathways

Afatinib demonstrates variable stability under different stress conditions, with multiple degradation pathways identified through forced degradation studies [10] [11]. Under acidic conditions, three primary degradation products form: DP-1, DP-2, and DP-3 [11]. Alkaline degradation produces DP-2, DP-3, and DP-4, while neutral hydrolysis generates four degradation products: DP-1, DP-2, DP-3, and DP-5 [11].

Oxidative stress conditions for three days result in formation of DP-1 and DP-6, with one identified degradation product being afatinib-N-oxide (3.17% formation) with molecular weight m/z 524.2 [31]. Thermal stress produces DP-2, DP-5, and DP-7, while photolytic degradation in solid state yields DP-2, DP-8, DP-9, and DP-10 [11].

The degradation pathways involve hydrolysis of the maleate ester under alkaline conditions, yielding oxalamide derivatives with pseudo-first-order kinetics and activation energy of approximately 45 kJ/mol [23]. Two major degradation products have been isolated and characterized through preparative high-performance liquid chromatography, with structures confirmed by nuclear magnetic resonance spectroscopy [10].

Solid-State Characteristics and Polymorphism

Afatinib dimaleate exists as a crystalline solid exhibiting polymorphic behavior [13]. Multiple crystalline forms of both the free base and dimaleate salt have been characterized, designated as forms A through M for the dimaleate salt and forms E and F for the free base [13]. These polymorphic forms are distinguished through X-ray powder diffraction patterns, with characteristic peaks at specific 2θ values [13].

The free base demonstrates distinct crystalline peaks at 2θ values of 5.2, 10.4, 12.4, and 14.4 ± 0.2 degrees in powder X-ray diffraction spectra [25]. Differential scanning calorimetry studies reveal sharp endothermic peaks at 95°C and 125°C, corresponding to melting transitions of the crystalline form [25].

Afatinib dimaleate appears as a white to brownish yellow crystalline powder [6]. The crystalline structure incorporates two molecules of maleic acid per molecule of afatinib base, forming a stable salt with enhanced aqueous solubility compared to the free base [6]. Crystallization from acetonitrile produces a mixed water-acetonitrile solvate with the formula C₂₄H₂₅ClFN₅O₃·0.25C₂H₃N·2H₂O [21].

Analytical Methods for Structure Confirmation

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a primary analytical technique for structural characterization of afatinib and its degradation products [10]. Proton nuclear magnetic resonance (¹H NMR) and carbon-13 nuclear magnetic resonance (¹³C NMR) experiments have been conducted to confirm the structures of isolated degradation products [10].

The nuclear magnetic resonance analysis provides detailed information about the quinazoline core structure, the tetrahydrofuran substituent configuration, and the (E)-geometry of the but-2-enamide side chain [27]. Chiral nuclear magnetic resonance techniques confirm the (3S)-configuration of the tetrahydrofuran moiety with enantiomeric excess greater than 98% [23].

Structural confirmation through nuclear magnetic resonance spectroscopy involves analysis of chemical shifts, coupling patterns, and integration ratios to verify the proposed molecular structure [27]. The technique proves particularly valuable for distinguishing between different polymorphic forms and solvate structures [21].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for afatinib characterization [15]. Liquid chromatography-tandem mass spectrometry methods have been developed for quantification purposes, utilizing electrospray ionization in positive ion mode [15] [29].

The protonated molecular ion [M+H]⁺ appears at m/z 486.36 for afatinib, with characteristic daughter ions observed in multiple reaction monitoring experiments [29]. Fragmentation patterns include transitions from m/z 486.36 to 370.90, providing specific identification criteria [29].

High-resolution mass spectrometry using quadrupole time-of-flight instruments enables accurate mass determination and elemental composition confirmation [10]. Tandem mass spectrometry experiments provide structural information through characteristic fragmentation pathways, particularly useful for degradation product identification [10] [31].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group presence and molecular structure [25]. The infrared spectrum of afatinib displays characteristic peaks at 2,968 and 2,833 cm⁻¹ due to C-H stretching of methyl groups, 1,647 cm⁻¹ for C=O stretching of the amide group, and 1,335 cm⁻¹ for C-N stretching of the aromatic amine group [25].

Ultraviolet-visible spectroscopy demonstrates absorption maxima at 246 nm, providing a basis for quantitative analysis [30]. The electronic transitions correspond to π→π* transitions within the quinazoline chromophore system [30]. Beer-Lambert law linearity is observed in the concentration range of 5-25 μg/mL with correlation coefficient of 0.999 [30].

Spectrophotometric methods utilizing ultraviolet-visible detection offer simple, economical, and rapid analytical approaches for pharmaceutical quality control applications [30]. The absorption characteristics remain consistent across different pH conditions, enabling versatile analytical applications [30].

X-ray Crystallography

X-ray crystallography provides definitive structural information about afatinib's three-dimensional molecular arrangement and crystal packing [21]. Single crystal X-ray diffraction studies have been performed on afatinib solvates, revealing detailed bond lengths, bond angles, and intermolecular interactions [21].

The crystal structure analysis shows that afatinib crystallizes in the tetragonal space group P4₂₁2 as a mixed water-acetonitrile solvate [21]. Two crystallographically independent molecules exist in the asymmetric unit, exhibiting pseudo-inversion symmetry [21]. Bond lengths and angles fall within expected ranges, with the quinazoline core maintaining planarity with maximum deviations of 0.073 Å [21].

Hydrogen bonding patterns revealed through crystallographic analysis include N-H···O interactions between secondary amine and amide carbonyl groups, as well as water-mediated hydrogen bonds connecting to dimethylamino nitrogen atoms and quinazoline nitrogen atoms [21]. These intermolecular interactions contribute to the overall crystal stability and influence the solid-state properties of different polymorphic forms [21].

Retrosynthetic Analysis and Synthetic Strategy

The retrosynthetic analysis of afatinib reveals a sophisticated molecular architecture centered around a substituted quinazoline core. The compound can be strategically disconnected into three major synthetic fragments: the quinazoline heterocyclic system, the 3-chloro-4-fluoroaniline substituent, and the 4-(dimethylamino)but-2-enamide side chain [1]. The quinazoline nucleus serves as the central pharmacophore and presents the most complex synthetic challenge due to the requirement for precise substitution patterns.

The strategic approach to afatinib synthesis involves initial construction of the quinazoline ring system through cyclization reactions, followed by sequential introduction of functional groups. Two major retrosynthetic strategies have emerged from industrial development efforts. The first approach begins with simple aromatic precursors and builds the quinazoline system through classical heterocyclic synthesis methods [2]. The second strategy utilizes pre-formed quinazoline intermediates and focuses on selective functionalization to introduce the required substituents [3].

The key retrosynthetic disconnection points include the ether linkage connecting the tetrahydrofuran-3-yloxy group to the quinazoline core, the amide bond linking the dimethylaminobutenamide side chain, and the aniline substitution at the 4-position of the quinazoline ring [4]. Each disconnection reveals specific synthetic challenges that must be addressed through careful selection of reaction conditions and protecting group strategies.

The retrosynthetic analysis demonstrates that afatinib requires careful consideration of stereochemistry, particularly the (S)-configuration of the tetrahydrofuran substituent, which is crucial for biological activity [5]. This stereochemical requirement necessitates either the use of enantiomerically pure starting materials or development of stereoselective synthetic methods to ensure the correct absolute configuration in the final product.

Key Intermediates and Building Blocks

Quinazoline Ring Synthesis

The quinazoline ring system represents the core structural element of afatinib and serves as the foundation for subsequent functionalizations. Multiple synthetic approaches have been developed to construct this heterocyclic framework, each offering distinct advantages for different scales of production [1]. The most widely employed method involves the cyclization of 2-amino benzoic acid derivatives with formamide or its equivalents under thermal conditions.

The industrial synthesis begins with 4-fluoro-2-aminobenzoic acid as the starting material, which undergoes cyclization with formamidine acetate to form 7-fluoroquinazolin-4(3H)-one [6]. This approach provides excellent regioselectivity and yields, making it suitable for large-scale production. The reaction proceeds through nucleophilic addition of the amino group to the formamidine carbon, followed by cyclization and elimination of acetic acid to form the quinazoline ring system.

Alternative quinazoline synthesis methods include the reaction of 2-nitryl-5-bromophenol with appropriate reagents through a five-step chemical sequence [7]. This approach offers greater flexibility in introducing substituents but requires more complex reaction sequences. The nitro group serves as a masked amino functionality that can be reduced at appropriate stages to enable cyclization reactions.

Advanced synthetic strategies employ N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclization agent, which provides excellent yields under mild reaction conditions [2]. This method involves treatment of 2-aminobenzonitrile derivatives with DMF-DMA to form formamidine intermediates, which subsequently cyclize to quinazoline products through Dimroth rearrangement mechanisms. The reaction proceeds with high atom economy and generates minimal waste products, making it attractive for industrial applications.

Functionalization of Aromatic Rings

The introduction of specific substituents onto the quinazoline core requires careful orchestration of aromatic substitution reactions. The 3-chloro-4-fluoroaniline moiety is typically introduced through nucleophilic aromatic substitution reactions on appropriately activated quinazoline intermediates [8]. This transformation requires activated quinazoline derivatives, typically chloroquinazolines, which undergo substitution with the aniline nucleophile under controlled conditions.

The synthesis of 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline represents a key intermediate in most synthetic routes [9]. This compound contains the essential structural features required for afatinib synthesis, including the correct substitution pattern and stereochemistry. The nitro group serves as a masked amino functionality that can be selectively reduced without affecting other functional groups.

Aromatic functionalization strategies must consider the electronic effects of existing substituents on reactivity and regioselectivity. The presence of electron-withdrawing groups such as nitro and halogen substituents enhances the electrophilicity of the quinazoline ring, facilitating nucleophilic aromatic substitution reactions [10]. Careful optimization of reaction conditions, including temperature, solvent, and base selection, is crucial for achieving high yields and selectivity.

The introduction of the (S)-tetrahydrofuran-3-yloxy substituent requires nucleophilic substitution reactions between quinazoline halides and the appropriately configured alcohol. This transformation typically employs potassium tert-butoxide as a base in polar aprotic solvents to promote the substitution reaction while maintaining the stereochemical integrity of the tetrahydrofuran ring [8].

Stereoselective Synthesis of Chiral Centers

Afatinib contains a single chiral center at the tetrahydrofuran-3-yloxy substituent, with the (S)-enantiomer being the pharmacologically active form [5]. The stereoselective synthesis of this chiral center requires either the use of enantiomerically pure starting materials or development of asymmetric synthetic methods to control absolute stereochemistry.

Alternative stereoselective approaches include asymmetric reduction of ketone precursors using chiral reducing agents or biocatalytic methods [12]. These approaches can provide access to the required stereochemistry from prochiral starting materials but require more complex reaction sequences and purification procedures.

The stereochemical assignment of the tetrahydrofuran substituent can be confirmed through crystallographic analysis, which reveals the absolute configuration and conformational preferences of the molecule [12]. The (S)-configuration adopts a favorable conformation that optimizes binding interactions with the EGFR active site, explaining the stereochemical preference for biological activity.

Stepwise Synthetic Routes

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of afatinib typically begins with readily available starting materials and employs standard organic chemistry transformations optimized for small-scale production [13]. The initial synthesis reported by Boehringer Ingelheim utilized 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro quinazoline as a starting material, which underwent sequential transformations to introduce the required functional groups.

The laboratory synthesis involves treatment of the fluoroquinazoline intermediate with (S)-tetrahydrofuran-3-ol in the presence of potassium tert-butoxide to form the ether linkage [1]. This substitution reaction proceeds through nucleophilic aromatic substitution mechanisms and requires careful control of temperature and reaction time to optimize yields while minimizing side product formation. The reaction typically achieves 70-80% yields under optimized conditions.

Nitro group reduction represents a critical transformation that converts the quinazoline nitro intermediate to the corresponding amine, which serves as the nucleophile for subsequent amide formation [8]. Iron powder in acetic acid provides an effective and economical reducing system that operates under mild conditions. Alternative reducing agents include palladium on carbon under hydrogen atmosphere, which offers cleaner reactions but requires specialized equipment for safe hydrogen handling.

The final amide coupling step involves treatment of the quinazoline amine with (E)-4-(dimethylamino)but-2-enoyl chloride in the presence of a suitable base [9]. Triethylamine or diisopropylethylamine serves as the base to neutralize the hydrogen chloride generated during the coupling reaction. The reaction typically proceeds at 0°C to room temperature to minimize side reactions and achieve optimal yields of 75-85%.

Industrial-Scale Process Optimization

Industrial-scale synthesis requires significant optimization of laboratory procedures to address scalability, cost-effectiveness, and environmental considerations [6]. The industrial process development focuses on minimizing the number of synthetic steps, reducing waste generation, and improving overall atom economy to meet commercial production requirements.

The optimized industrial route begins with 4-fluoro-2-aminobenzoic acid and formamidine acetate to construct the quinazoline core through a one-pot cyclization reaction [6]. This approach eliminates isolation of intermediate products and reduces overall processing time and costs. The reaction is conducted in 2-methoxyethanol under reflux conditions to achieve complete conversion within 18 hours.

Sequential nitration and halogenation steps introduce the required substitution pattern on the quinazoline ring system [6]. Fuming nitric acid in concentrated sulfuric acid provides nitration at the 6-position with excellent regioselectivity. Subsequent chlorination using thionyl chloride converts the quinazolinone to the corresponding chloroquinazoline, which serves as an electrophile for aniline substitution reactions.

The industrial process incorporates telescoped reaction sequences where possible to minimize intermediate isolation and purification steps [8]. The nitro reduction and amide coupling reactions are conducted sequentially in the same reaction vessel, reducing solvent usage and processing time. This approach requires careful optimization of reaction conditions to ensure compatibility between successive transformations.

Green Chemistry Approaches and Atom Economy

Green chemistry principles have been increasingly incorporated into afatinib synthesis to reduce environmental impact and improve sustainability [2]. Atom economy calculations demonstrate that traditional synthetic routes achieve only 40-50% theoretical atom utilization due to the generation of stoichiometric byproducts from protection/deprotection strategies and coupling reagents.

The development of green synthetic approaches focuses on eliminating toxic reagents, reducing solvent consumption, and minimizing waste generation [3]. Microwave-assisted synthesis provides rapid heating and improved reaction rates while reducing energy consumption compared to conventional thermal methods. Microwave conditions achieve complete reactions within 30-45 minutes compared to 12-16 hours under conventional heating.

Catalytic methods offer improved atom economy by eliminating stoichiometric reagents and reducing byproduct formation [14]. Electrochemical reduction of nitro groups provides an environmentally friendly alternative to metal-based reducing systems while achieving comparable yields and selectivity. The electrochemical approach eliminates metal waste and can be conducted under ambient conditions.

Solvent selection plays a crucial role in green chemistry implementation, with emphasis on replacing hazardous solvents with more benign alternatives [6]. Water-miscible organic solvents such as tetrahydrofuran and ethanol provide effective reaction media while facilitating aqueous workup procedures. Solvent recycling and recovery systems further improve the environmental profile of industrial processes.

Process Analytical Technology and Quality Control

Impurity Profiling and Byproduct Identification

Comprehensive impurity profiling is essential for afatinib manufacturing to ensure product quality and regulatory compliance [15]. The complex synthetic route generates multiple potential impurities through side reactions, incomplete conversions, and degradation pathways that must be identified, characterized, and controlled to acceptable levels.

Process-related impurities arise from incomplete reactions, side reactions during synthesis, and residual starting materials or intermediates [9]. The major process impurities include acetamide derivatives formed through alternative acylation pathways, hydroxypyrrolidinone compounds from cyclization side reactions, and N-oxide derivatives from oxidative processes. Each impurity requires individual qualification and control strategies based on toxicological assessments.

Degradation impurities form through hydrolytic, oxidative, and thermal decomposition pathways during synthesis, isolation, and storage [16]. Forced degradation studies under International Conference on Harmonisation (ICH) guidelines reveal the intrinsic stability profile of afatinib and identify potential degradation products. Hydrolytic degradation occurs primarily through amide bond cleavage and ether bond hydrolysis under acidic and basic conditions.

Advanced analytical techniques including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy provide structural characterization of unknown impurities [15]. High-resolution mass spectrometry enables molecular formula determination and fragmentation pattern analysis to elucidate impurity structures. Two-dimensional NMR techniques provide detailed structural information for complex impurities that cannot be fully characterized by mass spectrometry alone.

Purification and Isolation Techniques

Purification of afatinib requires sophisticated separation techniques to achieve pharmaceutical-grade purity while removing closely related impurities [17]. The compound exhibits moderate solubility in organic solvents and requires careful selection of purification methods to achieve optimal recovery and purity levels.

Crystallization represents the primary purification method for afatinib, with careful optimization of solvent systems, temperature profiles, and seeding strategies [17]. Recrystallization from alcohol-acetone mixtures provides effective purification with good recovery yields of 75-85%. The crystallization process requires controlled cooling rates to promote formation of uniform crystal morphology and minimize impurity incorporation.

High-performance liquid chromatography (HPLC) serves multiple roles in afatinib processing, including analytical monitoring, impurity quantification, and preparative purification [18]. Reversed-phase chromatography using C18 stationary phases provides excellent separation of afatinib from structurally related impurities. Gradient elution methods optimize resolution while maintaining reasonable analysis times for routine quality control applications.

Chiral separation techniques are essential for monitoring stereochemical purity of the tetrahydrofuran substituent [18]. Chiral HPLC methods using amylose-based stationary phases achieve baseline separation of afatinib enantiomers and related diastereomers. Normal-phase conditions with hexane-ethanol mobile phases provide optimal enantioselectivity for routine stereochemical analysis.

Scalability and Reproducibility Considerations

Scalability assessment focuses on identifying potential issues that may arise during scale-up from laboratory to manufacturing scale [19]. Heat and mass transfer limitations become increasingly important at larger scales and require careful engineering analysis to maintain reaction selectivity and product quality.

Mixing efficiency represents a critical parameter for reactions involving multiple phases or rapid reactions that require uniform reagent distribution [17]. Impeller design, agitation rates, and reactor geometry must be optimized to ensure adequate mixing while avoiding excessive shear that could promote decomposition or polymorphic transitions.

Temperature control becomes more challenging at industrial scale due to the thermal mass of large reactors and potential for exothermic reactions [8]. Reaction calorimetry studies provide essential data for safe scale-up by quantifying heat generation rates and identifying potential thermal hazards. Cooling system design must accommodate maximum heat generation rates with appropriate safety margins.

Reproducibility validation requires demonstration of consistent product quality across multiple manufacturing batches under normal operating conditions [9]. Statistical process control methods monitor critical quality attributes and process parameters to identify trends and potential sources of variability. Process capability studies demonstrate that the manufacturing process consistently produces product within specified quality limits.

Patent Landscape and Synthetic Innovations

The patent landscape surrounding afatinib synthesis encompasses multiple intellectual property strategies covering synthetic routes, intermediates, crystalline forms, and manufacturing processes [2]. The original compound patent protects the basic afatinib structure and its pharmaceutical applications, while subsequent patents cover specific synthetic innovations and process improvements.

Boehringer Ingelheim holds fundamental patents covering afatinib synthesis methods, including the original discovery route and optimized manufacturing processes [2]. These patents describe specific synthetic intermediates, reaction conditions, and purification methods that are essential for efficient afatinib production. Patent protection extends through various jurisdictions with different expiration dates affecting generic drug development timelines.

Alternative synthetic routes have been developed to circumvent existing patent protection while providing cost-effective manufacturing methods [20]. These approaches utilize different starting materials, reaction sequences, or synthetic strategies to achieve the same final product. Patent analysis reveals opportunities for innovation in areas such as green chemistry implementation, catalyst development, and process intensification.

Recent patent applications focus on process improvements including atom-economical synthetic methods, environmental impact reduction, and manufacturing cost optimization [3]. Green chemistry innovations receive particular attention due to increasing regulatory emphasis on environmental sustainability. Process analytical technology applications including real-time monitoring and quality-by-design principles represent emerging areas of patent activity.

The evolving patent landscape requires continuous monitoring to identify potential freedom-to-operate issues and licensing opportunities for generic manufacturers [21]. Patent expiration schedules provide timelines for generic drug market entry, while pending applications may extend intellectual property protection for specific aspects of afatinib synthesis and manufacturing.

The synthetic chemistry of afatinib represents a sophisticated example of modern pharmaceutical manufacturing that integrates complex organic synthesis, process optimization, quality control, and intellectual property considerations. The compound's therapeutic importance has driven extensive research into synthetic methodology improvements, manufacturing optimization, and quality assurance protocols. Future developments will likely focus on further green chemistry implementation, advanced process control technologies, and cost reduction strategies to improve accessibility of this important therapeutic agent.

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

FDA Label

Giotrif as monotherapy is indicated for the treatment ofEpidermal Growth Factor Receptor (EGFR) TKI-naïve adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with activating EGFR mutation(s); locally advanced or metastatic NSCLC of squamous histology progressing on or after platinum-based chemotherapy.

Treatment of all conditions included in the category of malignant neoplasms (excluding central nervous system, haematopoietic and lymphoid tissue neoplasms), Treatment of malignant neoplasms of the central nervous system

Livertox Summary

Drug Classes

Pharmacology

Afatinib is an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE13 - Afatini

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

EGFR family

ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

439081-18-2

Absorption Distribution and Excretion

In humans, excretion of afatinib is primarily via the feces. Following administration of an oral solution of 15 mg afatinib, 85.4% of the dose was recovered in the feces and 4.3% in urine. The parent compound afatinib accounted for 88% of the recovered dose.

The volume of distribution of afatinib recorded in healthy male volunteers is documented as 4500 L. Such a high volume of distribution in plasma suggests a potentially high tissue distribution.

The apparent total body clearance of afatinib as recorded in healthy male volunteers is documented as being a high geometric mean of 1530 mL/min.

Metabolism Metabolites

Wikipedia

RDS-127

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Stopfer P, Marzin K, Narjes H, Gansser D, Shahidi M, Uttereuther-Fischer M, Ebner T: Afatinib pharmacokinetics and metabolism after oral administration to healthy male volunteers. Cancer Chemother Pharmacol. 2012 Apr;69(4):1051-61. doi: 10.1007/s00280-011-1803-9. Epub 2011 Dec 27. [PMID:22200729]

Electronic Medicines Compendium: Giotrif 30 mg film-coated tablets Monograph

Boehringer Ingelheim: FDA approves new indication for Gilotrif® in EGFR mutation-positive NSCLC

Lanning et al. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, doi: 10.1038/nchembio.1582, published online 13 July 2014 http://www.nature.com/naturechemicalbiology

Shindo et al. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, doi: 10.1038/s41589-018-0204-3, published online 14 January 2019